2-Aminoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core structure. This compound is notable for its diverse applications in scientific research and its potential therapeutic properties. It is classified as an aromatic nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its ability to interact with biological targets.
The compound can be sourced from various synthetic routes involving 2-aminopyridine as a starting material. It falls under the classification of imidazo[1,2-a]pyridines, which are recognized for their biological activity and utility in drug development. The structural framework of 2-aminoimidazo[1,2-a]pyridin-7-ol allows it to serve as a precursor for synthesizing more complex organic molecules.
The synthesis of 2-aminoimidazo[1,2-a]pyridin-7-ol can be achieved through several methods:
The molecular formula of 2-aminoimidazo[1,2-a]pyridin-7-ol is , with a molecular weight of approximately 149.15 g/mol. The compound features a fused ring system that includes both pyridine and imidazole functionalities.
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2-amino-1H-imidazo[1,2-a]pyridin-7-one |
InChI | InChI=1S/C7H7N3O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H,8H₂ |
Canonical SMILES | C1=CN2C=C(NC2=CC1=O)N |
The reactivity of 2-aminoimidazo[1,2-a]pyridin-7-ol allows it to participate in various chemical transformations:
The mechanism of action for 2-aminoimidazo[1,2-a]pyridin-7-ol primarily involves its interaction with molecular targets via coordination with metal ions or binding to active sites on enzymes. For instance:
The physical properties of 2-aminoimidazo[1,2-a]pyridin-7-ol include:
Chemical properties include:
These properties contribute to its versatility in various applications.
The applications of 2-aminoimidazo[1,2-a]pyridin-7-ol span several fields:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2